molecular formula C8H12O2 B2570049 3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid CAS No. 2225146-10-9

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid

Cat. No. B2570049
CAS RN: 2225146-10-9
M. Wt: 140.182
InChI Key: XMQJRJPCRIRXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid, also known as EMCA, is a cyclobutene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. EMCA is a chiral molecule that has been synthesized using various methods and has been studied extensively for its biological and physiological effects.

Scientific Research Applications

Synthetic Building Blocks and Intermediates

The research around 3-ethyl-3-methylcyclobut-1-ene-1-carboxylic acid often focuses on its utility as a synthetic building block or intermediate in organic synthesis. A study by Ryabukhin et al. (2018) discusses the multigram synthesis of various 3,3-difluorocyclobutyl-substituted building blocks, which are crucial for the preparation of a diverse array of functional groups, including carboxylic acid derivatives. This synthesis process showcases the flexibility of cyclobutane carboxylates as intermediates for generating compounds with potential applications in pharmaceuticals and materials science Ryabukhin et al., 2018.

Structural and Electronic Analysis

Another dimension of research involves the structural and electronic analysis of derivatives of cyclobutene carboxylic acids. Acar et al. (2017) synthesized and characterized a molecule closely related to 3-ethyl-3-methylcyclobut-1-ene-1-carboxylic acid, analyzing its molecular structure through spectroscopy and X-ray diffraction. This research contributes to a deeper understanding of the physical and chemical properties of cyclobutene derivatives, which is essential for designing molecules with desired behaviors and interactions in various chemical environments Acar et al., 2017.

Enantioselective Synthesis

The utility of cyclobutene derivatives in enantioselective synthesis is also a significant area of research. For instance, Qin Xu et al. (2007) explored the use of chiral BINAM NHC-Rh(III) complexes in the enantioselective hydrosilylation of 3-oxo-3-arylpropionic acid esters. This method highlights the importance of cyclobutene derivatives in achieving high enantioselectivity in the synthesis of complex organic molecules, potentially opening new pathways for the production of enantiomerically pure pharmaceuticals Qin Xu et al., 2007.

Ethylene-Independent Growth Regulation

Research by Polko and Kieber (2019) on 1-aminocyclopropane 1-carboxylic acid (ACC), a compound structurally related to 3-ethyl-3-methylcyclobut-1-ene-1-carboxylic acid, sheds light on its role as an ethylene-independent growth regulator in plants. Although not directly related to 3-ethyl-3-methylcyclobut-1-ene-1-carboxylic acid, this study emphasizes the broader significance of cyclobutane derivatives in biological systems, including their potential applications in agriculture and plant science Polko & Kieber, 2019.

properties

IUPAC Name

3-ethyl-3-methylcyclobutene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-8(2)4-6(5-8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQJRJPCRIRXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.